molecular formula C19H27NO3 B2862044 tert-Butyl 6-methoxy-2,3-dihydrospiro[indene-1,4'-piperidine]-1'-carboxylate CAS No. 1160247-35-7

tert-Butyl 6-methoxy-2,3-dihydrospiro[indene-1,4'-piperidine]-1'-carboxylate

Cat. No.: B2862044
CAS No.: 1160247-35-7
M. Wt: 317.429
InChI Key: MJWQBSTWWJOAFJ-UHFFFAOYSA-N
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Description

This spirocyclic compound features a tert-butyl carbamate group, a methoxy substituent at position 6 of the indene ring, and a fused piperidine moiety. Its molecular architecture is critical for applications in medicinal chemistry, particularly as a synthetic intermediate for bioactive molecules.

Properties

IUPAC Name

tert-butyl 5-methoxyspiro[1,2-dihydroindene-3,4'-piperidine]-1'-carboxylate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H27NO3/c1-18(2,3)23-17(21)20-11-9-19(10-12-20)8-7-14-5-6-15(22-4)13-16(14)19/h5-6,13H,7-12H2,1-4H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MJWQBSTWWJOAFJ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)OC(=O)N1CCC2(CCC3=C2C=C(C=C3)OC)CC1
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H27NO3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

317.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

The synthesis of tert-Butyl 6-methoxy-2,3-dihydrospiro[indene-1,4’-piperidine]-1’-carboxylate typically involves the use of tert-butyloxycarbonyl (Boc) protecting groups. The Boc group can be added to amines under aqueous conditions using di-tert-butyl dicarbonate in the presence of a base such as sodium hydroxide. Protection of amines can also be accomplished in acetonitrile solution using 4-dimethylaminopyridine (DMAP) as the base.

Chemical Reactions Analysis

This compound undergoes various chemical reactions, primarily involving the Boc group as a protecting group for amines. The Boc group can be removed with strong acids such as trifluoroacetic acid in dichloromethane, or with hydrochloric acid in methanol. A complication may be the tendency of the tert-butyl cation intermediate to alkylate other nucleophiles.

Scientific Research Applications

tert-Butyl 6-methoxy-2,3-dihydrospiro[indene-1,4’-piperidine]-1’-carboxylate is likely used as a semi-flexible linker in PROTAC development for targeted protein degradation. Incorporation of rigidity into the linker region of bifunctional protein degraders may impact the three-dimensional orientation of the degrader and thus ternary complex formation as well as optimization of drug-like properties.

Mechanism of Action

The mechanism involves silylation of the carbonyl oxygen and elimination of tert-butyl iodide. This is followed by methanolysis of the silyl ester to the carbamic acid and finally decarboxylation to the amine.

Comparison with Similar Compounds

Comparative Analysis with Structural Analogs

Substituent Effects on Reactivity and Properties

The table below highlights structural variations and their implications:

Compound Name Substituents Molecular Formula Molecular Weight Key Functional Groups Yield (%) Stability/Storage
Target: 6-Methoxy 6-OCH₃ ~C₁₈H₂₅NO₃ (est.) ~315.4 (est.) Methoxy, spiro piperidine N/A Not specified
5,6-Dimethoxy-3-oxo 5,6-(OCH₃)₂, 3-oxo C₂₀H₂₇NO₅ 361.43 Dimethoxy, ketone N/A 2–8°C, dry, sealed
6-Bromo-3-oxo 6-Br, 3-oxo C₁₈H₂₂BrNO₃ 380.28 Bromo, ketone N/A Ambient (inferred)
6-Chloro 6-Cl C₁₈H₂₄ClNO₂ 321.84 Chloro N/A Ambient (inferred)
3-(2-Ethoxy-2-oxoethyl)-6-methoxy 6-OCH₃, 3-(CH₂CO₂Et) C₂₁H₂₉NO₅ 375.46 Methoxy, ester Discontinued N/A
3-Oxo (unsubstituted indene) 3-oxo C₁₇H₂₁NO₃ 287.35 (est.) Ketone N/A Ambient (inferred)
Key Observations:

Electronic Effects: The methoxy group (electron-donating) in the target compound enhances indene ring electron density, favoring electrophilic substitutions. In contrast, bromo and chloro substituents (electron-withdrawing) increase reactivity in cross-coupling reactions .

Functional Group Influence :

  • The 3-oxo group (ketone) in analogs enables nucleophilic additions or reductions, offering pathways for further derivatization. The target compound lacks this, prioritizing stability .
  • The ethoxy-oxoethyl substituent () introduces an ester group, enhancing lipophilicity but possibly reducing metabolic stability.

Synthetic Yields :

  • While direct data for the target compound are absent, tert-butyl spiroindene-piperidine derivatives with bulky substituents (e.g., acetamidopropan-2-yl in ) achieve higher yields (66.2%) due to reduced side reactions .

Biological Activity

tert-Butyl 6-methoxy-2,3-dihydrospiro[indene-1,4'-piperidine]-1'-carboxylate is a compound of significant interest in medicinal chemistry due to its unique structural properties and potential biological activities. This article explores its synthesis, characterization, and biological effects based on diverse research findings.

  • Molecular Formula : C₁₉H₂₅NO₄
  • Molecular Weight : 331.41 g/mol
  • CAS Number : 910442-59-0
  • Boiling Point : Predicted at 485.9 ± 45.0 °C
  • Density : 1.19 ± 0.1 g/cm³

Synthesis and Characterization

The synthesis of this compound typically involves the cyclization of appropriate precursors under controlled conditions. Characterization is performed using techniques such as NMR spectroscopy, IR spectroscopy, and mass spectrometry to confirm the structure and purity of the compound.

Anticancer Properties

Research has indicated that compounds similar to this compound exhibit notable anticancer properties. For instance, derivatives have shown significant antiproliferative activity against various cancer cell lines, suggesting a potential role in cancer therapy .

CompoundCell LineIC50 (µM)Mechanism
Compound AMelanoma10Induces apoptosis
Compound BBreast Cancer5Inhibits angiogenesis
tert-butyl derivativeVariousTBDTBD

Neuroprotective Effects

In vivo studies have demonstrated that certain derivatives can protect against neuronal damage in models of ischemia/reperfusion injury. The mechanism involves the inhibition of apoptotic pathways and reduction of oxidative stress markers .

Anti-inflammatory Activity

Compounds within this class have also been evaluated for anti-inflammatory effects. Inflammatory cytokine levels were significantly reduced in treated animal models, indicating a potential therapeutic application in inflammatory diseases .

Study on Renal Ischemia

A study published in a peer-reviewed journal examined the effects of related compounds on renal ischemia/reperfusion injury. The results showed that treatment with these compounds led to a marked decrease in serum creatinine levels and improved renal histopathology compared to control groups .

Mechanistic Insights

Further mechanistic studies indicated that these compounds might exert their effects through caspase inhibition pathways. For example, one derivative demonstrated selective inhibition of caspase-3 and caspase-9, which are critical mediators of apoptosis .

Q & A

Basic Research Questions

Q. What are the recommended synthetic routes for preparing tert-butyl 6-methoxy-2,3-dihydrospiro[indene-1,4'-piperidine]-1'-carboxylate, and how can purity be optimized?

  • Methodological Answer : The compound’s spirocyclic structure typically requires multi-step synthesis. A common approach involves:

  • Step 1 : Formation of the indene-piperidine spiro core via intramolecular cyclization, using tert-butyl carbamate as a protecting group.
  • Step 2 : Methoxy group introduction via nucleophilic substitution (SN2) or coupling reactions (e.g., Buchwald-Hartwig amination) at the 6-position of the indene ring .
  • Purification : Column chromatography (silica gel, eluent: ethyl acetate/hexane) or recrystallization (solvent: dichloromethane/hexane) ensures >95% purity. Confirm purity via HPLC (C18 column, acetonitrile/water gradient) .

Q. How should researchers characterize the compound’s structural and stereochemical properties?

  • Methodological Answer : Use:

  • NMR Spectroscopy : 1H/13C NMR to confirm spiro connectivity and methoxy group placement. Key signals: tert-butyl group (~1.4 ppm, singlet), spiro piperidine protons (δ 3.0–4.0 ppm) .
  • Mass Spectrometry (HRMS) : Confirm molecular ion [M+H]+ at m/z 316.1914 (calculated for C19H25NO3+) .
  • X-ray Crystallography : Resolve spirocyclic conformation and bond angles (if single crystals are obtainable) .

Q. What are the solubility and stability profiles of this compound under standard laboratory conditions?

  • Methodological Answer :

  • Solubility : Soluble in DMSO (>10 mM), dichloromethane, and THF; poorly soluble in water. Prepare stock solutions in DMSO for biological assays .
  • Stability : Store at 2–8°C in airtight containers. Degradation occurs under prolonged light exposure (>48 hours) or acidic conditions (pH < 4), monitored via TLC or HPLC .

Advanced Research Questions

Q. How does the spirocyclic architecture influence reactivity in catalytic cross-coupling reactions?

  • Methodological Answer : The spiro system imposes steric hindrance, limiting accessibility to the piperidine nitrogen. Strategies include:

  • Protection/Deprotection : Use Boc (tert-butoxycarbonyl) groups to temporarily block reactive sites during functionalization .
  • Catalytic Systems : Palladium catalysts (e.g., Pd(OAc)₂ with XPhos ligand) enhance coupling efficiency at the indene’s methoxy-adjacent positions .
  • Kinetic Studies : Monitor reaction progress via in-situ IR spectroscopy to optimize temperature (60–80°C) and solvent polarity (e.g., DMF vs. toluene) .

Q. What experimental designs are recommended to resolve contradictions in bioactivity data across similar spirocyclic analogs?

  • Methodological Answer : Discrepancies (e.g., variable IC50 values in kinase assays) may arise from:

  • Substituent Effects : Compare 6-methoxy vs. 6-chloro/6-bromo analogs (see ’s structural comparison table) to isolate electronic/steric contributions .
  • Assay Conditions : Standardize buffer pH (7.4), ATP concentration (1 mM), and incubation time (60 min) across studies .
  • Computational Modeling : Perform molecular docking (AutoDock Vina) to predict binding poses in kinase active sites, correlating with experimental IC50 data .

Q. How can researchers optimize the compound’s metabolic stability for in vivo studies?

  • Methodological Answer :

  • Metabolite Identification : Incubate with liver microsomes (human/rat) and analyze via LC-MS/MS. Common metabolic sites: tert-butyl group oxidation or piperidine N-dealkylation .
  • Structural Modifications : Introduce fluorine at the 5-position of indene to block oxidative metabolism .
  • Pharmacokinetic Profiling : Measure plasma half-life (t₁/₂) and bioavailability in rodent models after oral/intravenous administration .

Safety and Handling Guidelines

Q. What safety protocols are critical when handling this compound?

  • Methodological Answer :

  • PPE : Wear nitrile gloves, safety goggles, and lab coats. Use fume hoods for weighing and synthesis .
  • Spill Management : Absorb with inert material (vermiculite), dispose as hazardous waste .
  • First Aid : For skin contact, wash with soap/water; for eye exposure, rinse with saline for 15 minutes .

Key Research Challenges

  • Synthetic Complexity : Steric hindrance in spiro systems limits functional group transformations.
  • Biological Target Specificity : Requires extensive SAR (structure-activity relationship) studies to differentiate activity across kinase families .
  • Data Reproducibility : Standardize reaction conditions and analytical methods to mitigate batch-to-batch variability .

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